Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 2-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the use of cyclopentene derivatives and nitrogen-containing reagents under specific reaction conditions. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using readily available bulk reagents. The process may include steps such as double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by functionalization through photocatalytic Minisci-like conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving nitrogen-containing bicyclic structures.
Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold for drug design and development.
Industry: It is utilized in the production of materials with specific properties, such as high-energy density compounds and bioisosteres for drug discovery
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as its role in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
- 3-Substituted 6-azabicyclo[3.1.1]heptanes
Uniqueness
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential for functionalization .
Properties
IUPAC Name |
methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-4-6(5-8)2-3-9-8/h6,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABRIJQPJBDMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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